N-[4-(3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methoxyphenyl)-3-methylisoxazol-5-yl]acetamide
Description
This compound is a sulfonamide-containing acetamide derivative with a complex heterocyclic architecture. Key structural features include:
- A 3-methylisoxazole core linked to a 4-methoxyphenyl group.
- A sulfonyl bridge connecting the phenyl ring to a 2,4-dimethylphenylamino moiety.
- An acetamide functional group at the isoxazole-5-yl position.
Properties
Molecular Formula |
C24H23N5O4S2 |
|---|---|
Molecular Weight |
509.6 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-2-[2-ethylsulfanyl-6-(4-methylphenyl)-5,7-dioxo-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]acetamide |
InChI |
InChI=1S/C24H23N5O4S2/c1-4-34-23-27-21-20(35-23)22(32)29(18-11-5-14(2)6-12-18)24(33)28(21)13-19(31)26-17-9-7-16(8-10-17)25-15(3)30/h5-12H,4,13H2,1-3H3,(H,25,30)(H,26,31) |
InChI Key |
HHKDECWUXBCAJV-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC2=C(S1)C(=O)N(C(=O)N2CC(=O)NC3=CC=C(C=C3)NC(=O)C)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound shares similarities with several acetamide-sulfonamide/triazole derivatives reported in the evidence. Key comparisons include:
Key Observations:
Core Heterocycle : The target compound’s isoxazole core distinguishes it from triazole-based analogs (e.g., ). Isoxazoles often exhibit enhanced metabolic stability compared to triazoles, which may influence pharmacokinetics.
Substituent Effects: The 2,4-dimethylphenylamino-sulfonyl group in the target compound may enhance lipophilicity and membrane penetration compared to simpler methoxy or methylthio substituents in analogs . The 4-methoxyphenyl moiety is conserved in multiple analogs (e.g., ), suggesting its role in target binding or solubility modulation.
Sulfur Linkages : Thioether (C–S–C) and sulfonamide (SO₂–N) bridges are common, but the sulfonamide in the target compound could confer stronger hydrogen-bonding interactions than thioethers .
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